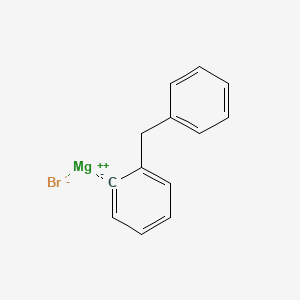
(2-Benzylphenyl)magnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Benzylphenyl)magnesium bromide: is an organometallic compound widely used in organic synthesis. It is a Grignard reagent, which means it contains a carbon-magnesium bond and is highly reactive. This compound is particularly useful in forming carbon-carbon bonds, making it an essential tool in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Benzylphenyl)magnesium bromide is typically prepared by reacting bromobenzene with magnesium metal in the presence of a solvent like diethyl ether or tetrahydrofuran (THF). The reaction is carried out under anhydrous conditions to prevent the Grignard reagent from reacting with water . The general reaction is as follows: [ \text{C}_6\text{H}_5\text{Br} + \text{Mg} \rightarrow \text{C}_6\text{H}_5\text{MgBr} ]
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and solvent conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (2-Benzylphenyl)magnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms biaryl compounds through cross-coupling with aryl halides
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Epoxides: Adds to epoxides to form alcohols.
Carbon Dioxide: Reacts with carbon dioxide to form carboxylic acids.
Major Products:
Alcohols: From reactions with aldehydes, ketones, and epoxides.
Carboxylic Acids: From reactions with carbon dioxide.
Scientific Research Applications
Chemistry: (2-Benzylphenyl)magnesium bromide is extensively used in organic synthesis to form complex molecules. It is a key reagent in the synthesis of pharmaceuticals, agrochemicals, and polymers.
Biology and Medicine: In medicinal chemistry, it is used to synthesize intermediates for drug development. Its ability to form carbon-carbon bonds makes it valuable in creating complex drug molecules.
Industry: The compound is used in the production of fine chemicals and materials. It is also employed in environmental research for the synthesis of compounds used in pollution control.
Mechanism of Action
The mechanism of action of (2-Benzylphenyl)magnesium bromide involves its role as a nucleophile. The carbon-magnesium bond is highly polarized, with the carbon being nucleophilic. This allows it to attack electrophilic centers in other molecules, forming new carbon-carbon bonds. The magnesium atom stabilizes the negative charge on the carbon, facilitating the reaction .
Comparison with Similar Compounds
Phenylmagnesium bromide: Another Grignard reagent with similar reactivity but lacks the benzyl group.
Methylmagnesium bromide: Similar in reactivity but with a methyl group instead of a benzyl group.
Uniqueness: (2-Benzylphenyl)magnesium bromide is unique due to the presence of the benzyl group, which can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in synthesizing more complex organic molecules .
Properties
IUPAC Name |
magnesium;benzylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11.BrH.Mg/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1-9H,11H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREMYOOUGRTXRQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=[C-]2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


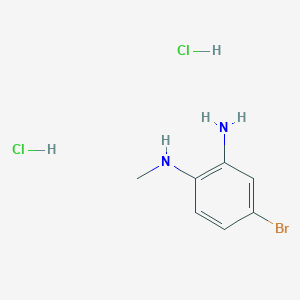
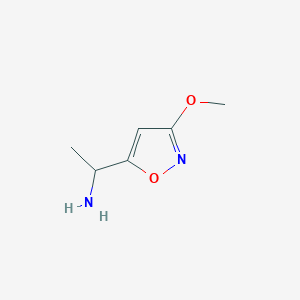
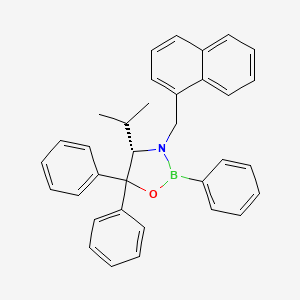
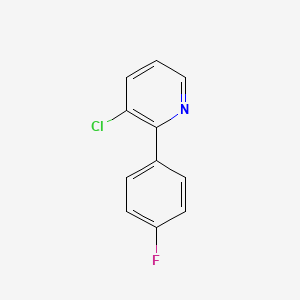
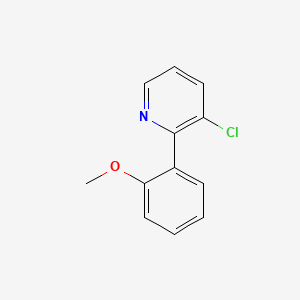
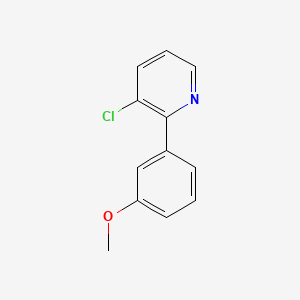
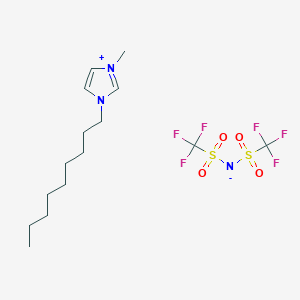

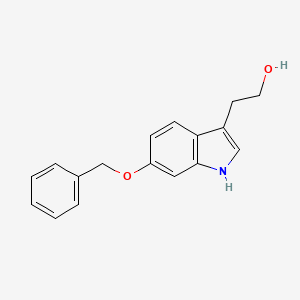
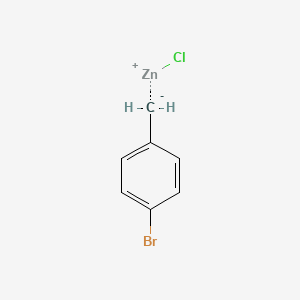
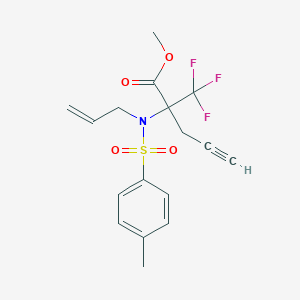
![Benzyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B6309428.png)
